Journal Name:Isotopes in Environmental and Health Studies
Journal ISSN:1025-6016
IF:1.667
Journal Website:http://www.tandf.co.uk/journals/gieh
Year of Origin:1995
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:44
Publishing Cycle:Quarterly
OA or Not:Not
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2020-06-03 , DOI: 10.1039/D0DT00943A
For the first time, a new square Ca4O SBU is introduced into a 3D Ca-MOF, ([MeNH2]2[Ca4O(MTB)2(EtOH)4])·(solvent)n (1), to generate a (4,8)-connected flu-topology structure. Compound 1 exhibits selective adsorption of C3 and C2 hydrocarbons and CO2 over CH4 with especially high IAST selectivities for C3 hydrocarbons over CH4 (at 15/85 and 50/50 ratio) at 298K and 1 bar.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2021-02-15 , DOI: 10.1039/D0DT04340K
The ground- and excited-state properties of three novel complexes [ReCl(CO)3(Ln-κ2N)] bearing 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine functionalized with 9-carbazole attached to the central pyridine ring of the triimine core via phenylene linkage were investigated by spectroscopic and electrochemical methods and were simulated using density functional theory (DFT) and time-dependent DFT. To get a deeper and broader understanding of structure–property relationships, the designed Re(I) carbonyl complexes were compared with previously reported analogous systems – without any groups attached to the phenyl ring and bearing pyrrolidine instead of 9-carbazole. The results indicated that attachment of the N-carbazolyl substituent to the triimine core has less influence on the nature of the triplet excited state of [ReCl(CO)3(Ln-κ2N)] than the pyrrolidine group. Additionally, the impact of the ligand structural modifications on the light emission of the Re(I) complexes under external voltage was preliminarily examined with electroluminescence spectra of diodes containing the synthesized new molecules in an active layer.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2016-07-18 , DOI: 10.1039/C6DT02158A
N-Heterocyclic carbenes (NHCs) are an important class of compounds that are indeed regarded as most versatile carbon-donor ligands in transition metal and organometallic catalysis. In addition, NHCs are also capable of stabilizing a variety of highly reactive main group compounds with intriguing properties. The enormous success of NHCs prompted the investigation of other carbon-based neutral ligands with additional structural and electronic features. Reactivity studies of NHCs and their complexes unveiled routes to new carbon donor ligands. Such NHC-derived ligands can be grouped into three categories: (i) N-heterocyclic olefins (the donor site is extended by an intervening carbon atom), (ii) ditopic carbanionic-NHCs (an additional coordination site is generated by the deprotonation of an NHC), and (iii) abnormal-NHCs (the carbene center of an NHC is moved to different positions). This article summarizes the recent advances in NHC chemistry of compounds featuring the aforementioned ligands, which are exclusively derived by the functionalization of NHCs, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) in particular.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2015-05-29 , DOI: 10.1039/C5DT01204J
Self-doping by Ti3+ is a useful method to expand the light response of TiO2 into the visible light region. However, to obtain a stable Ti3+-doped TiO2 seems to be a challenge due to the easy oxidation of Ti3+ during the heterogeneous reaction. Here, we propose a simple carbon coating route to stabilize the Ti3+-doped TiO2, in which both the Ti3+ and precursor of the carbon coating layer were in situ formed from the hydrothermal hydrolysis of titanium isopropoxide. The carbon coated Ti3+-doped TiO2 exhibited excellent stability for photocatalytic hydrogen production. Based on electron paramagnetic resonance (EPR) analysis, the proposed stabilizing mechanism is that the conductive carbon coating layer as a barrier layer prevents the H2O and O2 from diffusing into the surface of the photocatalyst, which can oxidize the surface O vacancies and Ti3+ in TiO2. Our findings offer a simple route to prepare a highly stable TiO2-based photocatalyst with visible light response.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2015-11-26 , DOI: 10.1039/C5DT02943K
Two new small-molecule enzyme mimics of carbonic anhydrase were prepared and characterized. These complexes contain the salen-like ligand bis(hydroxyphenyl)phenanthroline. This ligand is similar to the salen-type ligands previously incorporated into carbonic anhydrase mimics but contains no hydrolyzable imine groups and therefore serves as a promising ligand scaffold for the synthesis of a more robust CO2 hydration catalyst. These homogeneous catalysts were investigated for CO2 hydration in concentrated primary amine solutions through which a dilute CO2 (14%) fluid stream was flowed and showed exceptional activity for increased CO2 absorption rates.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-01-29 , DOI: 10.1039/C8DT05118F
Carboxyethyltin and first-row transition metals (TMs) were firstly introduced into trivacant Keggin-type tungstoantimonate in an aqueous solution, leading to the formation of four crystalline organic–inorganic hybrid sandwich-type polyoxometalates (POMs), formulated as Na10−x−yKyHx[((TM)(H2O)3)2(Sn(CH2)2COO)2(SbW9O33)2]·nH2O (SbW9-TM-SnR, TM = Mn, Co, Ni, Zn; x = 1, 1, 0, 0; y = 0, 5, 5, 2; n = 18, 24, 24, 22, respectively). SbW9-TM-SnR exhibit high catalytic ability for the oxidation of cyclohexanol. Meanwhile, SbW9-TM-SnR were composited with polypyrrole (PPy) through an electropolymerization process, forming PPy-SbW9-TM-SnR, on which platinum (Pt) was further electro-deposited to prepare PPy-SbW9-TM-SnR/Pt for electrocatalytic methanol (CH3OH) oxidation in acid solution. The composition and morphology of PPy-SbW9-TM-SnR/Pt were determined by IR, scanning electron microscopy (SEM), energy dispersive spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS). The electrochemical experimental results show that SbW9-TM-SnR and PPy obviously enhance the electrocatalytic and anti-intoxication abilities of Pt, and the highest peak current density of 0.87 mA cm−2, corresponding to 1.85 and 1.43 times higher than those of pure Pt and PPy/Pt electrodes respectively, is acquired for the PPy-SbW9-Ni-SnR/Pt composite electrode. These findings may enlarge the application of PPy and POMs in the electrocatalytic field.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2016-08-16 , DOI: 10.1039/C6DT01310D
Novel azobenzene-derived β-diketonates (4,4,5,5,6,6,6-heptafluoro-1-azobenzene-1,3-hexanedione (LA), 4,4,5,5,6,6,6-heptafluoro-1-(4-dimethylamino)azobenzene-1,3-hexanedione (LB)) were designed and their complexes with lanthanide cations (La3+, Eu3+, Gd3+, Yb3+) were prepared and characterized by 1H NMR, FT-IR, and elemental analysis. Three of the complexes were crystallized successfully and identified by X-ray diffraction. It was significant to find that LA showed remarkably reversible trans-to-cis isomerization properties, however, LB, bearing an electron donor compared with LA, slowed down the isomerization to an extent. The presence of Ln(III) enhanced the reversible trans-to-cis isomerization properties of both LA and LB a little upon photoirradiation in organic solvents, and amazingly increased the fatigue resistance. In addition, the complexes doped in polymethyl methacrylate (PMMA) films produced a similar phenomenon as well as when in solution. Theoretical calculations based on time dependent density functional theory (TD-DFT) were performed for geometry optimization and to determine the excitation energies of LA and LB to gain further insight into the electronic structure of the complexes, and the data were consistent with the experimental results. The excellent reversible photoisomerization properties of the newly designed Ln(III) complexes can offer important advantages that will help with the further study of these materials to reach their full potential in applications such as molecular switching devices.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2015-12-09 , DOI: 10.1039/C5DT04267D
Herein we report a dinickel azacryptand complex that enables fast, selective, and tight CO2 binding from air. Exploiting the affinity of the cavitand towards azides, CO2 release was observed. Despite the stability of the azido complex, UV irradiation under atmospheric conditions proved to be a suitable pathway for N3− replacement by CO2.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-04-25 , DOI: 10.1039/C9DT00814D
The reaction of Ph2GeH2 with a planar tripalladium(0) complex, [Pd3(μ-CN-C6H3Me2-2,6)3(CN-C6H3Me2-2,6)3], selectively afforded a hexagonal bipyramidal Pd6Ge2 complex, [Pd6(μ-GePh2)2(CN-C6H3Me2-2,6)8(μ-CN-C6H3Me2-2,6)2]. The molecule is stabilized by bridging coordination of isonitrile and GePh2 ligands, although all the Pd–Pd bonds are weak, as revealed by DFT calculations. The resulting complex undergoes two successive redox processes at E1/2 = −1.35 and −1.03 V (vs. Fc+/Fc), which correspond to the stepwise oxidation of the Pd(0)6 complex.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2004-04-21 , DOI: 10.1039/B403749A
Aggregation of metallo-supramolecular architectures through additional coordination is explored by introducing metal-binding units onto the outside of the supramolecular architectures. This is achieved within the framework of our imine-based approach to supramolecular architecture, by replacing the pyridylimine units with pyrazylketimine units. An advantage of the design is that it retains the ease-of-synthesis which characterises our imine-based approach. Silver(I) complexes of three pyrazylketimine ligand systems are described. The complexes demonstrate that introducing pyrazine donor units does indeed allow higher-order assembly of the distinct supramolecular architectures into engineered coordination polymers. Two distinct types of aggregation are observed. In the first, the donors on the outside of one architecture bind to the metals of another to link the units into a polymeric array. In the second type, the donors on the outside of the architectures bind to separate metal centres which are themselves not part of the architectures, and these separate metal centres link the units to form the macromolecular array. The weaker donor nature of the pyrazine nitrogens (compared to pyridine) also introduces an additional element into the design; higher coordination numbers are favoured and this can lead to arrays with higher connectivity than those observed in the discrete pyridylimine architectures.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.70 | 33 | Science Citation Index Expanded | Not |
Submission Guidelines
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